molecular formula C25H18BrN3O3S B14880695 5-(4-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-4-(pyridin-4-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-4-(pyridin-4-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14880695
M. Wt: 520.4 g/mol
InChI Key: AXKVNWNXORLYJJ-QOCHGBHMSA-N
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Description

5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolone structure, followed by the introduction of the bromophenyl and dimethylbenzothiazolyl groups. Common reagents used in these reactions include bromine, thionyl chloride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the consistent manufacture of high-purity compounds. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolone derivatives and benzothiazole-containing molecules. Examples include:

  • 5-(4-chlorophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one
  • 5-(4-fluorophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s bromophenyl group, in particular, may enhance its reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C25H18BrN3O3S

Molecular Weight

520.4 g/mol

IUPAC Name

(4Z)-5-(4-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H18BrN3O3S/c1-13-11-14(2)20-18(12-13)33-25(28-20)29-21(15-3-5-17(26)6-4-15)19(23(31)24(29)32)22(30)16-7-9-27-10-8-16/h3-12,21,30H,1-2H3/b22-19-

InChI Key

AXKVNWNXORLYJJ-QOCHGBHMSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(/C(=C(\C4=CC=NC=C4)/O)/C(=O)C3=O)C5=CC=C(C=C5)Br)C

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C4=CC=NC=C4)O)C(=O)C3=O)C5=CC=C(C=C5)Br)C

Origin of Product

United States

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